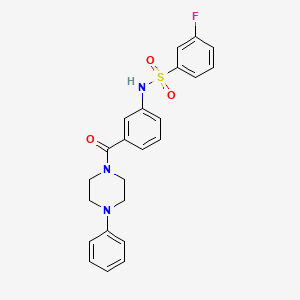
3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H22FN3O3S and its molecular weight is 439.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids .
Mode of Action
Once activated by a ligand, the nuclear receptor PPARγ binds to DNA specific PPAR response elements (PPRE) . This binding leads to the transcription of specific genes, resulting in changes at the cellular level.
Actividad Biológica
3-Fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the piperazine moiety is significant as it is commonly associated with various pharmacological effects, including antipsychotic and antidepressant activities.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of piperazine have shown effectiveness against viruses such as HIV-1 and HSV-1. In a study involving various piperazine derivatives, certain compounds demonstrated moderate protection against CVB-2 and HSV-1, suggesting that modifications to the piperazine structure can enhance antiviral activity .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Sulfonamides have been investigated for their ability to inhibit tumor growth. For example, analogs of benzenesulfonamide have been shown to inhibit the NLRP3 inflammasome, a target in cancer therapy, with IC50 values indicating significant potency . The structural modifications in similar compounds have led to enhanced anticancer effects, warranting further exploration of this compound in cancer research.
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in disease pathways. For instance, piperazine derivatives are known to act on neurotransmitter receptors, which could influence neuropsychiatric conditions. Additionally, the sulfonamide group may play a role in enzyme inhibition, contributing to its therapeutic effects.
Study 1: Antiviral Screening
In a comprehensive screening of piperazine derivatives for antiviral activity against HIV-1 and other viruses, several compounds demonstrated significant efficacy with varying IC50 values. The study highlighted the importance of structural features in enhancing antiviral properties .
Study 2: Anticancer Evaluation
A series of sulfonamide analogs were tested for their anticancer activity against various cell lines. The results indicated that certain structural modifications led to increased cytotoxicity against cancer cells. For example, compounds with specific substitutions on the piperazine ring showed enhanced growth inhibition in MCF-7 and NCI-H460 cell lines .
Data Tables
| Activity Type | Compound | IC50 Value (µM) | Target |
|---|---|---|---|
| Antiviral | Piperazine Derivative | 49.85 | HIV-1 |
| Anticancer | Sulfonamide Analog | 0.01 | MCF-7 |
| Enzyme Inhibition | NLRP3 Inhibitor | 0.42 | NLRP3 |
Propiedades
IUPAC Name |
3-fluoro-N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c24-19-7-5-11-22(17-19)31(29,30)25-20-8-4-6-18(16-20)23(28)27-14-12-26(13-15-27)21-9-2-1-3-10-21/h1-11,16-17,25H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHHXBXLUZNJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













